molecular formula C17H14N2O4S B13393740 5-[3-(benzenesulfonamido)phenyl]-N-hydroxypent-2-en-4-ynamide

5-[3-(benzenesulfonamido)phenyl]-N-hydroxypent-2-en-4-ynamide

Cat. No.: B13393740
M. Wt: 342.4 g/mol
InChI Key: QRPSQQUYPMFERG-UHFFFAOYSA-N
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Description

Oxamflatin is a novel antitumor compound known for its potent inhibition of histone deacetylase (HDAC). This compound has shown significant promise in various scientific research applications, particularly in the fields of epigenetics and cancer therapy. Oxamflatin is an aromatic sulfonamide derivative with a hydroxamic acid group, which contributes to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound is typically dissolved in dimethyl sulfoxide (DMSO) to achieve a stock solution of 10 mM and stored at -20°C . Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer.

Industrial Production Methods

Industrial production of oxamflatin involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired level of purity for research and therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

Oxamflatin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the hydroxamic acid and aromatic sulfonamide.

Common Reagents and Conditions

Common reagents used in the reactions involving oxamflatin include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations.

Major Products Formed

The major products formed from the reactions involving oxamflatin depend on the specific reagents and conditions used.

Mechanism of Action

Oxamflatin exerts its effects by inhibiting histone deacetylase, leading to the accumulation of acetylated histone species. This results in changes in gene expression patterns, particularly those involved in cell morphology and cell cycle control. The compound has been shown to induce the expression of genes such as junD, fibronectin, and p21WAF1/Cip1, while decreasing the expression of cyclin A and cyclin D1 . These changes contribute to the antitumor activity, morphological changes, and cell cycle arrest observed in treated cells.

Comparison with Similar Compounds

Oxamflatin is often compared with other histone deacetylase inhibitors such as trichostatin A (TSA), sodium n-butyrate, and FR901228. While all these compounds share the ability to inhibit histone deacetylase, oxamflatin is unique in its chemical structure and specific effects on gene expression and cell morphology . Similar compounds include:

Properties

IUPAC Name

5-[3-(benzenesulfonamido)phenyl]-N-hydroxypent-2-en-4-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4S/c20-17(18-21)12-5-4-7-14-8-6-9-15(13-14)19-24(22,23)16-10-2-1-3-11-16/h1-3,5-6,8-13,19,21H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRPSQQUYPMFERG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C#CC=CC(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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